molecular formula C15H25N3O2 B3198898 tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate CAS No. 1016697-48-5

tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate

Cat. No.: B3198898
CAS No.: 1016697-48-5
M. Wt: 279.38 g/mol
InChI Key: MDPRFSHJWBTVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-[4-(dimethylamino)phenyl]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, protein synthesis, and metabolic processes .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)17-13(10-16)11-6-8-12(9-7-11)18(4)5/h6-9,13H,10,16H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPRFSHJWBTVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Reactant of Route 5
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.